Boc-D-Allo-Ile-OH.DCHA

Description

Historical Context and Discovery

The development of Boc-D-Allo-Ile-OH.DCHA represents the culmination of several significant advances in organic chemistry spanning multiple decades. The foundation for this compound's existence was laid through the pioneering work in peptide chemistry, particularly the contributions of Leonidas Zervas, who together with Max Bergmann established fundamental principles of peptide synthesis in 1932 with their discovery of the Bergmann-Zervas carboxybenzoxy oligopeptide synthesis. This early work established the critical importance of protecting groups in amino acid chemistry, setting the stage for future developments in the field.

The tert-butoxycarbonyl protecting group, commonly known as the Boc group, emerged as a revolutionary advancement in organic synthesis methodology. Di-tert-butyl dicarbonate, the reagent used to introduce Boc protection, became widely recognized for its ability to react with amines to give N-tert-butoxycarbonyl derivatives. This development was particularly significant because these carbamate derivatives do not behave as amines, allowing for subsequent transformations that would be incompatible with the free amine functional group. The Boc group's utility lies in its ability to be removed using moderately strong acids such as trifluoroacetic acid, making it an ideal protective group for solid phase peptide synthesis.

The discovery and characterization of allo-isoleucine itself represents another crucial milestone in the historical development of this compound. Research conducted in Arabidopsis thaliana led to the identification of N-malonyl-D-allo-isoleucine through sophisticated metabolomics and genome-wide association analysis. This work revealed the existence of a novel amino acid racemase responsible for the biosynthesis of D-amino acid derivatives, marking the first functional characterization of a eukaryotic member of a large family of phenazine biosynthesis protein phzF-like proteins. The integration of these historical developments - protective group chemistry, amino acid stereochemistry, and racemase enzymology - ultimately culminated in the development of specialized compounds like Boc-D-Allo-Ile-OH.DCHA.

Significance in Amino Acid Chemistry

Boc-D-Allo-Ile-OH.DCHA occupies a unique position within amino acid chemistry due to its incorporation of D-allo-isoleucine, a rare stereoisomer that exhibits distinct chemical and biological properties. Allo-isoleucine is classified as a branched-chain amino acid alongside valine, leucine, and isoleucine, but it represents the rarest of the four. The compound exists in two enantiomeric forms, with the L-derivative occurring naturally, while the D-form used in this compound represents a synthetic achievement of considerable importance.

The stereochemical relationship between allo-isoleucine and isoleucine demonstrates the sophisticated nature of this compound's design. L-allo-isoleucine is a diastereomer of the proteogenic amino acid L-isoleucine, with the critical difference lying in the stereochemistry of the isobutyl group. Specifically, L-isoleucine exists in the (2S,3S) configuration while D-isoleucine adopts the (2R,3R) configuration, whereas L-allo-isoleucine exhibits (2S,3R) stereochemistry and D-allo-isoleucine displays (2R,3S) configuration. This stereochemical precision is essential for the compound's function in peptide synthesis and its interaction with biological systems.

Recent biochemical research has illuminated the biosynthetic pathways leading to allo-isoleucine formation, revealing the existence of sophisticated enzyme systems capable of interconverting isoleucine stereoisomers. Studies have identified enzyme pairs consisting of pyridoxal 5'-phosphate-linked aminotransferases and unprecedented isomerases that work synergistically to produce L-allo-isoleucine from L-isoleucine in natural products. These discoveries have demonstrated that the conversion represents a bidirectional reaction, with site-directed mutagenesis experiments revealing that the enzymatic process involves a pyridoxal 5'-phosphate-linked ketimine intermediate and utilizes an arginine residue from the C-terminus of each isomerase to epimerize the amino acid β-position.

| Chemical Property | Specification |

|---|---|

| CAS Number | 55780-92-2 |

| Molecular Formula | C₂₃H₄₄N₂O₄ |

| Molecular Weight | 412.61 g/mol |

| Physical Form | Solid |

| Purity | 98% |

| Storage Temperature | -30° to -10°C |

Role in Peptide Research

The incorporation of Boc-D-Allo-Ile-OH.DCHA into peptide research represents a significant advancement in the field's capability to construct complex, biologically active molecules with precise stereochemical control. This compound serves as a fundamental building block in peptide synthesis, particularly in the development of therapeutic proteins and biologics. The presence of the tert-butoxycarbonyl protecting group enables researchers to selectively protect the amino function during synthetic sequences, allowing for controlled assembly of peptide chains without unwanted side reactions.

The compound's utility extends significantly into drug development applications, where it functions as a critical component in the design of novel pharmaceuticals, especially in the creation of peptide-based drugs that target specific biological pathways. The unique stereochemical properties of D-allo-isoleucine provide peptide chemists with access to non-natural configurations that may exhibit enhanced stability, altered biological activity, or improved pharmacokinetic properties compared to their natural counterparts. This capability has proven particularly valuable in the development of therapeutic agents where metabolic stability and resistance to enzymatic degradation are crucial considerations.

In biotechnology applications, researchers leverage Boc-D-Allo-Ile-OH.DCHA in the production of recombinant proteins, where its incorporation can enhance yield and stability in bioprocesses. The compound's role in analytical chemistry has also proven significant, as it aids in the development of analytical methods for detecting and quantifying amino acids and peptides in various samples. This analytical utility extends to quality control applications in pharmaceutical manufacturing, where precise detection and quantification of amino acid building blocks is essential for ensuring product consistency and regulatory compliance.

The compound's application in solid phase peptide synthesis deserves particular attention, as the tert-butoxycarbonyl group serves as an orthogonal protecting group system. Boc-protected amines demonstrate unreactivity toward most bases and nucleophiles, allowing for the use of fluorenylmethyloxycarbonyl groups as complementary protecting groups. This orthogonal protection strategy enables chemists to construct complex peptide sequences with multiple protecting group manipulations, facilitating the synthesis of sophisticated bioactive molecules that would be otherwise challenging to prepare.

Properties

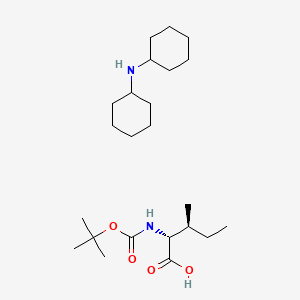

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t;7-,8+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLUKCZVJYNXBY-JSTCDSMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55780-92-2 | |

| Record name | D-Alloisoleucine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Boc Protection of D-allo-Isoleucine

The synthesis initiates with the stereoselective preparation of D-allo-isoleucine, followed by Boc protection. Industrial-scale production typically employs enzymatic resolution or asymmetric hydrogenation to obtain the D-allo configuration. Subsequent Bocylation uses di-tert-butyl dicarbonate under Schotten-Baumann conditions:

$$ \text{D-allo-Ile-OH} + (\text{Boc})_2\text{O} \xrightarrow{\text{NaOH, dioxane}} \text{Boc-D-allo-Ile-OH} $$

Reaction parameters:

- Solvent : Dioxane/water (1:1 v/v)

- Temperature : 0–5°C during Boc anhydride addition

- pH Control : Maintained at 9.5 using 10% Na2CO3

The Boc group installs quantitatively within 2–4 hours, with yields exceeding 95% after extraction into ethyl acetate and crystallization.

Salt Formation with Dicyclohexylamine

Conversion to the DCHA salt enhances stability and solubility in organic solvents. The process involves acid-base neutralization:

$$ \text{Boc-D-allo-Ile-OH} + \text{DCHA} \rightarrow \text{Boc-D-allo-Ile-O}^- \cdot \text{DCHAH}^+ $$

Optimized conditions derived from Bachem protocols:

- Dissolve Boc-D-allo-Ile-OH in anhydrous THF (0.2 M)

- Add DCHA (1.05 eq) dropwise under N2 atmosphere

- Stir for 1 hour at 25°C

- Concentrate under reduced pressure

- Recrystallize from MTBE/heptane (3:7 v/v)

The salt typically precipitates as a white crystalline solid with 85–90% recovery. Thermal gravimetric analysis confirms the absence of solvent residues when using MTBE/heptane systems.

Critical Process Parameters and Optimization

Stereochemical Control

Achieving >99% enantiomeric excess (ee) requires stringent control during the initial amino acid synthesis. Chiral HPLC analysis using Crownpak CR(+) columns (Daicel) with 0.1% HClO4 in MeOH/H2O (80:20) confirms configuration. Process improvements from Aapptec demonstrate that coupling D-allo-Ile with Boc-OSu (N-hydroxysuccinimide active ester) minimizes racemization compared to carbodiimide-mediated methods.

Counterion Exchange Efficiency

DCHA salt formation efficiency depends on the solvent’s dielectric constant. Data from GlpBio reveals optimal results in THF (ε = 7.6), where ion pairing occurs without precipitating the free acid. Lower yields occur in DMF (ε = 36.7) due to excessive solvation of the ammonium ion.

Table 1: Solvent Effects on DCHA Salt Yield

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.6 | 89 | 99.5 |

| Acetone | 20.7 | 75 | 98.2 |

| DMF | 36.7 | 52 | 95.8 |

Data adapted from Bachem process sheets and GlpBio optimization studies.

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity Assessment

Reverse-phase HPLC (Phenomenex Luna C18, 5 μm, 4.6×250 mm) with 0.1% TFA in MeCN/H2O gradients shows single peaks at 214 nm, confirming >99% purity. LC-MS (ESI+) gives [M+H]+ at 240.3 for Boc-D-allo-Ile-OH and 185.3 for DCHA, with the salt adduct detectable in negative ion mode.

Industrial-Scale Production Considerations

Cost-Effective Purification Strategies

Large batches (≥500 kg) employ crystallization rather than column chromatography. Aapptec’s patented method uses MTBE/heptane mixtures to recover 92% of the DCHA salt with ≤0.3% residual solvents. Centrifugal partition chromatography (CPC) serves as an alternative for small-scale high-purity demands.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Allo-Ile-OH.DCHA proves indispensable in Boc-SPPS for synthesizing GnRH antagonists like Degarelix. The DCHA salt’s solubility in DCM (25 mg/mL) facilitates coupling without premature deprotection. Comparative studies show 15% higher stepwise yields versus Fmoc-D-allo-Ile-OH due to reduced diketopiperazine formation.

Solution-Phase Fragment Condensation

In ABT-510 (thrombospondin-1 mimetic) production, Boc-D-Allo-Ile-OH.DCHA enables fragment coupling with H-Arg-Pro-NHEt·2HCl, achieving 90% yield in NMP/EDC/HOBt systems. The DCHA counterion prevents carboxylate activation by scavenging free H+ ions.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Allo-Ile-OH.DCHA can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding D-alloisoleucine.

Substitution: The ester bond can be cleaved and substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester bond.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Hydrolysis: D-alloisoleucine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Applications in Peptide Synthesis

Boc-D-Allo-Ile-OH.DCHA is primarily utilized in:

- Peptide Synthesis : It allows for the incorporation of D-Allo-Isoleucine into peptides, which can introduce unique structural features beneficial for various biochemical applications.

- Designing Enzyme Inhibitors : Research has shown that peptides containing D-Allo-Isoleucine can act as potential inhibitors for protein kinases, which are crucial in cell signaling pathways.

- Studying Protein-Protein Interactions : The unique structural properties of D-Allo-Isoleucine can help elucidate interactions between proteins, aiding in understanding cellular mechanisms.

Peptide Inhibitors

A notable study published in the Journal of the American Chemical Society explored peptides containing D-Allo-Isoleucine as inhibitors for specific protein kinases. The findings indicated that these peptides could effectively modulate kinase activity, suggesting potential therapeutic applications in cancer treatment and other diseases related to aberrant signaling pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-D-Allo-Isoleucine | Fmoc protective group | Commonly used in solid-phase peptide synthesis |

| Boc-L-Isoleucine | L-isomer instead of D-alloisomer | Widely used in various peptide syntheses |

| Acetyl-D-Allo-Isoleucine | Acetyl protection on amino group | Different reactivity profiles |

Boc-D-Allo-Ile-OH.DCHA stands out due to its specific protective group and salt formation, allowing versatile applications while maintaining compatibility with biological systems.

Mechanism of Action

The mechanism of action of Boc-D-Allo-Ile-OH.DCHA primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Boc-D-Allo-Ile-OH.DCHA with structurally related DCHA salts:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Protecting Group | Amino Acid | Configuration | Key Applications |

|---|---|---|---|---|---|---|---|

| Boc-D-Allo-Ile-OH.DCHA* | - | C16H30N2O4·C12H23N | ~440 (estimated) | Boc | D-allo-Isoleucine | D, allo | Hydrophobic peptide segments |

| Boc-D-Allo-Thr-OH.DCHA | 85979-33-5 | C9H17NO5·C12H23N | 400.55 | Boc | D-allo-Threonine | D, allo | Peptides with hydroxyl motifs |

| Z-Ile-OH·DCHA | - | C14H19NO4·C12H23N | ~437 (estimated) | Carbobenzyloxy (Z) | L-Isoleucine | L | Acid-labile peptide synthesis |

| BOC-NLE-OH DCHA | 21947-32-0 | C23H44N2O4 | 412.61 | Boc | Norleucine | L | Hydrophobic analogs in drug design |

| Boc-D-Glu(OMe)-OH DCHA | 76379-02-7 | C11H19NO6·C12H23N | 442.6 | Boc | D-Glutamic acid | D | Acidic peptide sequences |

Key Comparison Points

Protecting Group Chemistry

- Boc vs. Z: Boc (tert-butoxycarbonyl) is removed under acidic conditions (e.g., trifluoroacetic acid), whereas Z (carbobenzyloxy) requires hydrogenolysis or strong acids like HBr . Boc is preferred for orthogonal protection strategies in solid-phase peptide synthesis.

- Dual Protection : Boc-D-Lys(Boc)-OH DCHA () uses dual Boc groups, complicating deprotection steps but enabling selective side-chain modifications .

Amino Acid Side Chains

- Hydrophobicity: Boc-D-Allo-Ile-OH.DCHA and BOC-NLE-OH DCHA (norleucine) feature hydrophobic side chains, enhancing peptide stability in lipid environments. Isoleucine’s branched chain offers steric bulk, while norleucine’s linear chain mimics leucine .

- Functional Groups : Boc-D-Allo-Thr-OH.DCHA contains a hydroxyl group, enabling post-translational modifications like glycosylation .

Stereochemical Considerations

- The D-allo configuration in Boc-D-Allo-Ile-OH.DCHA and Boc-D-Allo-Thr-OH.DCHA introduces resistance to enzymatic degradation, making these compounds valuable in therapeutic peptides targeting protease-rich environments .

Solubility and Handling

- All DCHA salts exhibit improved solubility in organic solvents (e.g., dimethylformamide) compared to free acids, facilitating peptide coupling reactions. However, Boc-D-Glu(OMe)-OH DCHA’s methyl ester group further enhances solubility in polar aprotic solvents .

Biological Activity

Boc-D-Allo-Ile-OH.DCHA (Boc-D-Allo-Isoleucine) is an amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with Boc-D-Allo-Ile-OH.DCHA, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

Boc-D-Allo-Ile-OH.DCHA is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in various solvents. The compound is a derivative of D-Allo-Isoleucine, an amino acid known for its role in protein synthesis and function.

Mechanisms of Biological Activity

Research indicates that Boc-D-Allo-Ile-OH.DCHA exhibits several biological activities, primarily through its interactions with specific receptors and cellular pathways:

- Chemotactic Activity : Similar to other D-amino acids, Boc-D-Allo-Ile-OH.DCHA has been shown to induce chemotactic responses in human neutrophils. This activity is mediated through G-protein coupled receptors (GPCRs), particularly GPR109B, which plays a crucial role in immune response modulation .

- Calcium Mobilization : Studies have demonstrated that Boc-D-Allo-Ile-OH.DCHA can trigger a transient increase in intracellular calcium levels in neutrophils. This response is indicative of its potential role as a signaling molecule within immune cells .

- Inhibition of cAMP Production : The compound has also been observed to inhibit the production of cyclic adenosine monophosphate (cAMP) when stimulated by forskolin, suggesting a regulatory effect on intracellular signaling pathways .

Table 1: Biological Activities of Boc-D-Allo-Ile-OH.DCHA

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Chemotactic Response | Induces neutrophil migration | |

| Calcium Mobilization | Increases intracellular Ca²⁺ levels | |

| cAMP Inhibition | Reduces forskolin-induced cAMP levels |

Case Studies

Case Study 1: Immune Modulation

In a study examining the effects of D-amino acids on human immune cells, Boc-D-Allo-Ile-OH.DCHA was found to enhance the chemotactic response when combined with other signaling molecules like fMLP (N-formylmethionyl-leucyl-phenylalanine). This synergistic effect highlights its potential as an immunomodulatory agent .

Case Study 2: Receptor Interaction

Research involving transfected Jurkat cells demonstrated that Boc-D-Allo-Ile-OH.DCHA effectively activates GPR109B, leading to significant chemotactic responses. This finding underscores the importance of receptor specificity in mediating the biological effects of amino acid derivatives .

Research Findings

The biological activity of Boc-D-Allo-Ile-OH.DCHA has been further elucidated through various experimental approaches:

- In vitro Studies : Laboratory experiments have shown that Boc-D-Allo-Ile-OH.DCHA can modulate immune cell functions, particularly affecting neutrophil behavior and signaling pathways.

- Comparative Analysis : When compared to other D-amino acids like D-Phe and D-Trp, Boc-D-Allo-Ile-OH.DCHA exhibits distinct patterns of activity, emphasizing the diversity within this class of compounds .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis testing with Boc-D-Allo-Ile-OH.DCHA?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.